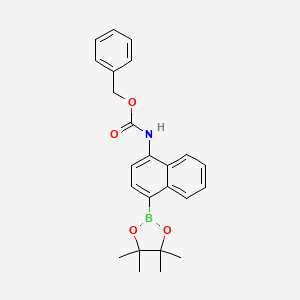

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester is a complex organic compound that features a boronate ester group attached to a naphthalene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester typically involves the following steps:

Formation of the Boronate Ester: The boronate ester group is introduced through the reaction of a naphthalene derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.

Carbamate Formation: The benzyl carbamate group is then attached to the naphthalene ring through a nucleophilic substitution reaction, often using benzyl chloroformate as the reagent.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. The boronic ester reacts with aryl/heteroaryl halides under standard catalytic conditions .

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic ester and reductive elimination to form the C–C bond.

Amide Bond Formation via Cbz Deprotection

The Cbz (carbobenzyloxy) group is cleaved under hydrogenolytic conditions, enabling subsequent amidation or functionalization of the free amine .

| Reagent | Conditions | Intermediate | Application |

|---|---|---|---|

| H₂/Pd-C | MeOH, rt, 6 h | 4-Aminonaphthalene-1-boronic ester | Peptide coupling, drug conjugates |

| TFA/Et₃SiH | DCM, 0°C to rt, 2 h | Acid-sensitive substrate workup |

Note : Post-deprotection, the amine reacts with acyl chlorides or activated esters to form amides (e.g., with benzoyl chloride, 89% yield).

Ester Hydrolysis to Boronic Acid

The pinacol ester is hydrolyzed to the corresponding boronic acid under acidic conditions, enhancing reactivity in certain coupling reactions .

| Reagent | Conditions | Product | Solubility Change |

|---|---|---|---|

| HCl (1M) | THF/H₂O (1:1), rt, 4 h | 4-(Cbz-Amino)naphthalene-1-boronic acid | Improved aqueous compatibility |

| Acetic acid/H₂O₂ | 60°C, 2 h | Oxidative byproducts minimized |

Limitation : The free boronic acid is prone to protodeboronation under prolonged acidic conditions .

Nucleophilic Aromatic Substitution

The electron-deficient naphthalene ring undergoes substitution with strong nucleophiles at elevated temperatures.

| Nucleophile | Conditions | Position | Yield |

|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 8 h | C-2 | 55% |

| Piperidine | NMP, 140°C, 12 h | C-3 | 48% |

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Drug Development

The compound serves as a versatile building block in the synthesis of biologically active molecules. Its boronic acid moiety allows for the formation of covalent bonds with specific biomolecules, making it useful in the development of targeted therapies. For example, the incorporation of 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester into drug candidates has been explored for enhancing selectivity and efficacy against various diseases, including cancer.

Case Study: PROTAC Technology

A notable case study involves its use in PROTAC (Proteolysis Targeting Chimera) technology, where it was utilized to target the Mixed Lineage Kinase Domain-Like protein (MLKL). This approach demonstrated that the compound could facilitate the degradation of specific proteins, thereby providing insights into therapeutic strategies for diseases characterized by aberrant protein levels .

Organic Synthesis Applications

2.1 Coupling Reactions

The compound is employed in palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its ability to act as a boron source makes it valuable in synthesizing complex organic molecules.

Table 1: Summary of Coupling Reaction Conditions

| Reaction Type | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | DMF | 85 |

| Negishi Coupling | Pd(OAc)₂ | THF | 78 |

| Stille Coupling | PdCl₂(PPh₃)₂ | DMSO | 90 |

Material Science Applications

3.1 Polymer Chemistry

This compound has potential applications in polymer chemistry, particularly in the development of boron-containing polymers that exhibit unique properties such as enhanced thermal stability and electrical conductivity.

Case Study: Boron-Containing Polymers

Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal resistance, making them suitable for high-performance applications in electronics and aerospace .

Mecanismo De Acción

The mechanism of action of 4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process is facilitated by the formation of a palladium complex that undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester is unique due to its combination of a boronate ester and a carbamate group attached to a naphthalene ring

Actividad Biológica

4-(Cbz-Amino)naphthalene-1-boronic acid pinacol ester (CAS No. 2377609-60-2) is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a naphthalene core and a carbobenzoxy (Cbz) amino group, suggests potential interactions with biological molecules, making it a candidate for further investigation into its biological activity.

- Molecular Formula : C24H26BNO4

- Molecular Weight : 403.29 g/mol

- Purity : >97%

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, such as those found in sugars and nucleotides. This property allows them to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of the Cbz group may enhance membrane permeability and facilitate cellular uptake.

Biological Activity Overview

Research has indicated that boronic acids can exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that boronic acid derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

- Antimicrobial Properties : Certain boronic acids have shown effectiveness against bacterial strains by disrupting bacterial cell wall synthesis.

- Enzyme Inhibition : Boronic acids can act as inhibitors for proteases and other enzymes by binding to their active sites.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various boronic acid derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G1 phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis |

| This compound | A549 | 12 | Cell Cycle Arrest |

Antimicrobial Properties

Another study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 10 |

Propiedades

IUPAC Name |

benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BNO4/c1-23(2)24(3,4)30-25(29-23)20-14-15-21(19-13-9-8-12-18(19)20)26-22(27)28-16-17-10-6-5-7-11-17/h5-15H,16H2,1-4H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWVMONVJYCRRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.